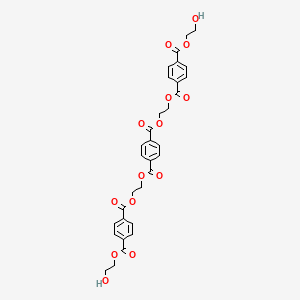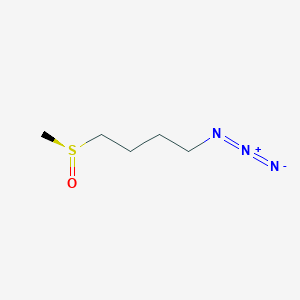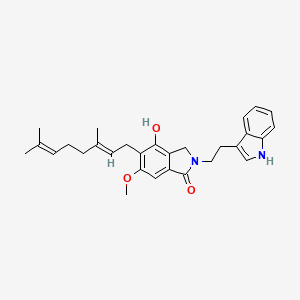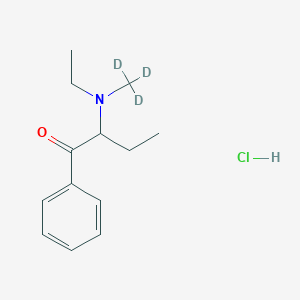
alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is a deuterated analogue of alpha-(N-Methyl-N-ethylamino)butyrophenone. This compound is often used as a reference standard in various scientific research applications, particularly in the fields of neurology and analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride typically involves the deuteration of alpha-(N-Methyl-N-ethylamino)butyrophenone. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: In studies involving neurotransmitter systems and receptor binding assays.
Medicine: As a tool in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: In the development of new pharmaceuticals and chemical products
Wirkmechanismus
The mechanism of action of alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The deuterated form of the compound allows for precise tracking and analysis in metabolic studies, providing insights into its pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is unique due to its deuterated structure, which offers advantages in analytical and metabolic studies. Similar compounds include:
Alpha-(N-Methyl-N-ethylamino)butyrophenone: The non-deuterated analogue used in similar applications.
Buphedrone: A related compound with similar chemical properties but different applications.
Methcathinone: Another related compound with stimulant properties.
The deuterated form provides enhanced stability and allows for more accurate tracking in scientific studies, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C13H20ClNO |
|---|---|
Molekulargewicht |
244.77 g/mol |
IUPAC-Name |
2-[ethyl(trideuteriomethyl)amino]-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-12(14(3)5-2)13(15)11-9-7-6-8-10-11;/h6-10,12H,4-5H2,1-3H3;1H/i3D3; |
InChI-Schlüssel |
UEIAXASRTFISEM-FJCVKDQNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC)C(CC)C(=O)C1=CC=CC=C1.Cl |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)N(C)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
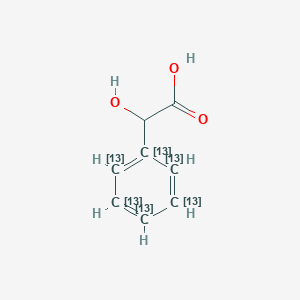
![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
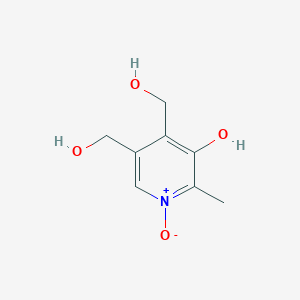
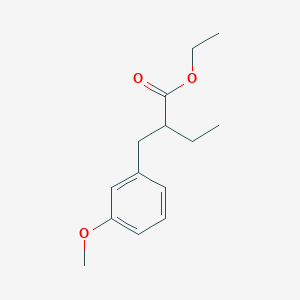

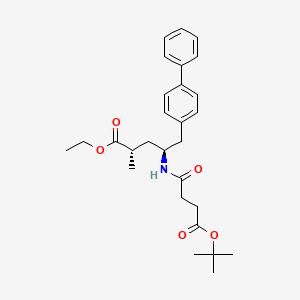

![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
